BenchChemオンラインストアへようこそ!

2-amino-2-(4-bromophenyl)propanoic Acid

PET imaging radiotracer development pharmacokinetics

2-Amino-2-(4-bromophenyl)propanoic acid (CAS 72408-57-2) is a non-proteinogenic α,α-disubstituted amino acid, specifically α-methyl-4-bromophenylalanine. It belongs to the class of α-methyl amino acids, characterized by a methyl group at the α-carbon in addition to the amino and carboxyl groups, and features a bromine atom at the para position of the phenyl ring.

Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
CAS No. 72408-57-2
Cat. No. B1274617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-2-(4-bromophenyl)propanoic Acid
CAS72408-57-2
Molecular FormulaC9H10BrNO2
Molecular Weight244.08 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Br)(C(=O)O)N
InChIInChI=1S/C9H10BrNO2/c1-9(11,8(12)13)6-2-4-7(10)5-3-6/h2-5H,11H2,1H3,(H,12,13)
InChIKeyLCJMKSWXOYWTFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(4-bromophenyl)propanoic Acid (CAS 72408-57-2): A Specialized α-Methyl-4-bromophenylalanine for Research and Development Procurement


2-Amino-2-(4-bromophenyl)propanoic acid (CAS 72408-57-2) is a non-proteinogenic α,α-disubstituted amino acid, specifically α-methyl-4-bromophenylalanine . It belongs to the class of α-methyl amino acids, characterized by a methyl group at the α-carbon in addition to the amino and carboxyl groups, and features a bromine atom at the para position of the phenyl ring. This structural motif imparts conformational rigidity and resistance to enzymatic degradation compared to canonical amino acids [1]. The compound serves primarily as a research chemical and synthetic building block, with applications ranging from peptide engineering to radiotracer precursor development.

Why Generic 4-Bromophenylalanine Derivatives Cannot Substitute for 2-Amino-2-(4-bromophenyl)propanoic Acid in Critical Applications


The α-methyl modification fundamentally alters the pharmacological and biochemical properties of this compound compared to standard 4-bromophenylalanine. The α-methyl group introduces steric hindrance that substantially increases resistance to proteolytic degradation and racemization, while the specific bromine substitution position on the phenyl ring critically influences lipophilicity, plasma protein binding, and biodistribution profiles [1]. Radiolabeled analogs of 2-amino-2-(4-bromophenyl)propanoic acid exhibit distinct pharmacokinetic behaviors depending on whether the bromine is at the 2-position or 4-position, demonstrating that even regioisomeric substitution produces non-interchangeable biological outcomes [2]. These structure-dependent differences preclude simple substitution with other bromophenylalanine derivatives in applications requiring predictable metabolic stability, target engagement, or pharmacokinetic properties.

Quantitative Differentiation Evidence for 2-Amino-2-(4-bromophenyl)propanoic Acid Against Closest Analogs


Regioisomeric Differentiation: Plasma Protein Binding and Lipophilicity of 2- vs 4-Bromophenyl α-Methyl-Phenylalanine Radioligands

In a direct head-to-head comparison of radiolabeled 2-77Br-BAMP and 4-77Br-BAMP (the 4-bromo derivative corresponding to the target compound), the 4-bromo regioisomer exhibited significantly higher plasma protein binding and higher lipophilicity. Specifically, the percentage binding of 2-77Br-BAMP to murine plasma protein was 24.2% ± 2.2%, whereas 4-77Br-BAMP showed 44.5% ± 2.9% (P < 0.01) [1]. The octanol/water distribution coefficient (logD7.4) values were 0.69 ± 0.00 for 2-77Br-BAMP and 0.21 ± 0.00 for 4-77Br-BAMP (P < 0.01), indicating lower lipophilicity for the 2-isomer [1]. These physicochemical differences translate into markedly different biodistribution: at 1 hour post-injection in normal mice, blood retention of 4-77Br-BAMP was 2.96 ± 0.17 %ID/g versus only 0.55 ± 0.19 %ID/g for 2-77Br-BAMP, and kidney retention was 22.00 ± 2.67 versus 3.15 ± 0.98 %ID/g [1]. More than 90% of the injected radioactivity was excreted in the urine by 6 hours for 2-77Br-BAMP, whereas 4-77Br-BAMP showed prolonged retention in blood and organs [1].

PET imaging radiotracer development pharmacokinetics

Cellular Uptake Comparison: 4-Bromo-α-Methyl-Phenylalanine vs 18F-FAMT in Tumor Cells

In a comparative cellular uptake study using LS180 human colon adenocarcinoma cells, 4-77Br-BAMP (the radiolabeled analog of the target compound) exhibited cellular uptake that was similar to that of the clinically used PET tracer 18F-FAMT (3-18F-fluoro-α-methyl-L-tyrosine), while 2-77Br-BAMP showed significantly higher uptake than 18F-FAMT (P < 0.01) [1]. The uptake of all three tracers was inhibited by L-type amino acid transporter 1 (LAT1) inhibitors, confirming LAT1-mediated transport [1]. This positions 4-77Br-BAMP as a direct LAT1 substrate with comparable tumor cell uptake to the established 18F-FAMT, but with the added advantage of the bromine atom enabling alternative radiolabeling strategies using the longer half-life positron emitter 76Br (t1/2 = 16.2 h) versus 18F (t1/2 = 109.8 min) [1].

tumor imaging LAT1 transporter cellular uptake

Metabolic Stability Advantage: α-Methyl Amino Acids vs Canonical Amino Acids

The α-methyl substitution in 2-amino-2-(4-bromophenyl)propanoic acid confers enhanced resistance to enzymatic degradation compared to non-α-methylated amino acids such as 4-bromophenylalanine (CAS 24250-84-8). While no direct head-to-head stability comparison has been published for these specific compounds, the class-level property is well established: incorporation of α-methyl-functionalized amino acids into peptides has been demonstrated to produce protease-resistant peptides by sterically shielding the peptide backbone from enzymatic attack [1]. The radiolabeled analogs of this compound (77Br-BAMPs) remained more than 95% intact after 48 hours of incubation in murine plasma in vitro, and greater than 95% of excreted radioactivity in urine was intact at 6 hours post-injection, confirming high in vivo metabolic stability [2]. In contrast, canonical L-phenylalanine is rapidly metabolized by amino acid decarboxylases and transaminases, with typical plasma half-lives measured in minutes rather than hours.

peptide stability protease resistance α-methyl amino acid

Heavy Atom Utility for X-ray Crystallography: Bromine Anomalous Scattering vs Fluorine Analogs

The para-bromine atom in 2-amino-2-(4-bromophenyl)propanoic acid provides strong anomalous scattering for X-ray crystallographic phasing, a capability not available with fluorine-substituted analogs. 4-Bromophenylalanine has been successfully employed in de novo protein design and crystallographic structure determination, as demonstrated by the crystal structure of a computationally designed transmembrane metallotransporter incorporating 4-bromophenylalanine (PDB: 4P6K), solved at 2.704 Å resolution using single-wavelength anomalous diffraction (SAD) at a wavelength of 0.91980 Å [1]. The bromine anomalous signal enabled phase determination for this designed protein. Fluorine-substituted analogs (e.g., 4-fluorophenylalanine) lack this strong anomalous scattering property due to fluorine's low electron count and the absence of accessible absorption edges at typical synchrotron wavelengths, making brominated phenylalanine derivatives the preferred choice for crystallographic phasing applications [1]. The α-methyl modification in the target compound further adds the benefit of conformational constraint, potentially improving crystal quality by reducing local flexibility at the incorporation site.

X-ray crystallography anomalous scattering heavy atom phasing

Optimal Procurement Scenarios for 2-Amino-2-(4-bromophenyl)propanoic Acid Based on Verified Differentiation Evidence


PET Radiotracer Precursor for Tumor Imaging with Extended Half-Life (76Br Labeling)

Procure 2-amino-2-(4-bromophenyl)propanoic acid as the non-radioactive precursor for synthesizing 4-76Br-BAMP, a LAT1-targeted PET tracer for malignant tumor imaging. The 4-bromo regioisomer exhibits higher plasma protein binding (44.5%) and prolonged tissue retention compared to the 2-bromo regioisomer (24.2% plasma protein binding), which may be advantageous for applications requiring extended tumor visualization windows [1]. Cellular uptake via LAT1 is comparable to the clinically used 18F-FAMT, confirming tumor-specific targeting [1]. The use of 76Br (t1/2 = 16.2 h) instead of 18F (t1/2 = 109.8 min) enables centralized production and distribution of the radiotracer, addressing a key logistical limitation of short half-life PET tracers [1].

Protease-Resistant Peptide Engineering with Conformational Constraint

Incorporate 2-amino-2-(4-bromophenyl)propanoic acid into peptide sequences to enhance resistance to proteolytic degradation while maintaining a bromine handle for crystallographic phasing. The α-methyl group provides steric shielding of the peptide backbone from enzymatic attack, a class-level property of α-methyl amino acids demonstrated to produce protease-resistant peptides [2]. Radiolabeled analogs of this compound show >95% stability in plasma after 48 hours, indicating robust metabolic stability [1]. The bromine atom simultaneously enables experimental phasing via single-wavelength anomalous diffraction (demonstrated for 4-bromophenylalanine at 2.704 Å resolution, PDB: 4P6K) [3], making this compound suitable for structure-guided peptide therapeutic design.

X-ray Crystallographic Phasing of Designed Proteins via Anomalous Scattering

Use 2-amino-2-(4-bromophenyl)propanoic acid as a heavy atom derivative for experimental phasing in protein X-ray crystallography. The bromine atom provides strong anomalous scattering at standard synchrotron wavelengths (SAD phasing demonstrated at 0.91980 Å for 4-bromophenylalanine-containing proteins) [3]. Unlike 4-fluorophenylalanine, which lacks usable anomalous signal, the brominated derivative enables de novo phase determination without selenomethionine incorporation. The α-methyl group provides additional conformational constraint that may improve crystal quality by reducing local backbone flexibility at the incorporation site, a potential advantage over canonical 4-bromophenylalanine.

Regioisomer-Specific Pharmacokinetic Engineering in Radioligand Development

Select the 4-bromo regioisomer of α-methyl-phenylalanine when the target application requires sustained blood retention and higher tissue exposure. Direct comparative biodistribution data show that 4-77Br-BAMP achieves 5.4-fold higher blood retention (2.96 vs 0.55 %ID/g) and 7.0-fold higher kidney retention (22.00 vs 3.15 %ID/g) at 1 hour post-injection compared to 2-77Br-BAMP [1]. This pharmacokinetic profile makes the 4-bromo precursor suitable for applications where rapid clearance is undesirable, such as sustained-release formulations or therapeutic radiopharmaceuticals requiring prolonged tumor residence time. Procurement decisions between 2- and 4-bromo regioisomers should be guided by the intended pharmacokinetic profile of the final product [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-amino-2-(4-bromophenyl)propanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.